molecular formula C18H24N2O3Si B8517745 tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate

tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate

Cat. No.: B8517745
M. Wt: 344.5 g/mol
InChI Key: ARZRMTWJAOWMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate: is a complex organic compound that belongs to the class of indazoles. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a trimethylsilylethynyl group attached to the indazole core. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction of appropriate precursors, such as hydrazines and ortho-substituted benzenes.

    Introduction of the Trimethylsilylethynyl Group: The trimethylsilylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an ethynyl group with a trimethylsilyl group in the presence of a palladium catalyst.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, typically using formaldehyde as the reagent.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and strong reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological pathways and mechanisms, particularly those involving indazole derivatives.

    Industry: It is used in the development of new materials and chemicals, particularly those with unique structural and functional properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate can be compared with other similar compounds, such as:

    This compound: This compound is similar in structure but may have different functional groups or substituents.

    This compound: This compound has a similar indazole core but different substituents, leading to different chemical and biological properties.

    This compound: This compound has a similar structure but different functional groups, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C18H24N2O3Si

Molecular Weight

344.5 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-3-(2-trimethylsilylethynyl)indazole-1-carboxylate

InChI

InChI=1S/C18H24N2O3Si/c1-18(2,3)23-17(22)20-16-8-7-13(12-21)11-14(16)15(19-20)9-10-24(4,5)6/h7-8,11,21H,12H2,1-6H3

InChI Key

ARZRMTWJAOWMFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CO)C(=N1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of trimethylsilylacetylene (1.60 mL; 11.3 mmol; 2.1 eq.), tert-butyl 3-bromo-5-(hydroxymethyl)-1H-indazole-1-carboxylate (1.80 g; 5.50 mmol; 1.0 eq.), Pd(OAc)2 (54 mg; 0.24 mmol; 0.04 eq.), triphenylphosphine (115 mg; 0.44 mmol; 0.08 eq.) and Copper iodide (62 mg; 0.33 mmol; 0.06 eq.) in TEA (50 mL) was degassed then heated at reflux for 3 h. After cooling, it was poured into HCl (0.1 N solution) and extracted with EtOAc. Combined organic phases were washed with brine, dried over magnesium sulfate, filtered and concentrated to give the title compound as a brown oil (2.6 g). 1H NMR (300 MHz, DMSO-d6) δ 8.06 (d, J=8.7 Hz, 1H), 7.71 (s, 1H), 7.60 (dd, J=1.6, 8.7 Hz, 1H), 5.41 (t, J=5.7 Hz, 1H), 4.66 (d, J=5.7 Hz, 2H), 1.65 (s, 9H), 0.32 (s, 9H). MS (ESI+): 345.2.
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
54 mg
Type
catalyst
Reaction Step One
Quantity
62 mg
Type
catalyst
Reaction Step One
Quantity
115 mg
Type
catalyst
Reaction Step One

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